molecular formula C5H6F3NO B1456503 4-(Trifluoromethyl)pyrrolidin-2-one CAS No. 664304-83-0

4-(Trifluoromethyl)pyrrolidin-2-one

Cat. No.: B1456503
CAS No.: 664304-83-0
M. Wt: 153.1 g/mol
InChI Key: KXAVNCLUOSJVJV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H6F3NO. It has a molecular weight of 153.1 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the field of medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthesis strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 153.1 .

Scientific Research Applications

1. Synthesis of Pyrrolidine Derivatives

4-(Trifluoromethyl)pyrrolidin-2-one is utilized in the synthesis of pyrrolidine derivatives with potential medical value. One approach involves the enantioselective construction of these derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter, achieved through a combination of organocatalytic conjugate addition and a reduction/lactamization process (Jia et al., 2019). Similarly, another method involves an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence to synthesize functionalized trifluoromethyl-substituted pyrrolidines with high yields and excellent stereoselectivities (Zhi et al., 2016).

2. Organocatalysis

The compound is a component in the development of organocatalysts. For instance, polystyrene-immobilized pyrrolidine has been shown to be an effective and reusable organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins, demonstrating high yields and excellent selectivities (Miao & Wang, 2008).

3. Synthesis of Medicinal Drugs

This compound plays a role in the synthesis of medicinal drugs. An example is the synthesis of a fluorinated derivative of Sigma-1 Receptor Modulator E1R, where the ozonation of a protected pyrrolidin-2-one derivative leads to the formation of a compound with potential medical applications (Kuznecovs et al., 2020).

4. Reactivity in Chemical Synthesis

The compound's reactivity is explored in various chemical synthesis applications. For example, its utilization in [4+2] cycloadditions of 4-trifluoromethyl-1,3-oxazin-6-ones to access functionalized 2-trifluoromethyl pyridines has been demonstrated (Evariste et al., 1993).

5. Catalysis in Chemical Reactions

In the field of catalysis, this compound has been used in reactions such as the triethylborane-mediated atom-transfer cyclisation of related compounds to synthesize γ-lactones (Ikeda et al., 1998).

Safety and Hazards

The safety information for 4-(Trifluoromethyl)pyrrolidin-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

The future directions for the research and application of 4-(Trifluoromethyl)pyrrolidin-2-one and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and, consequently, their function .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes . These changes can impact cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it can undergo degradation, leading to the formation of various metabolites . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activities and protein interactions without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolism of amino acids, nucleotides, and lipids . The compound can influence metabolic flux by altering the activity of key enzymes involved in these pathways . Additionally, this compound can impact metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s role in various biochemical processes and its overall impact on cellular function .

Properties

IUPAC Name

4-(trifluoromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAVNCLUOSJVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664304-83-0
Record name 4-(trifluoromethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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